3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride

LTA4H inhibition regioisomer SAR pyrrolidine positional scanning

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220016-68-1) is a racemic 3-substituted pyrrolidine derivative featuring a 4-benzylphenoxy methylene ether side chain. The compound belongs to a broader class of 3-phenoxymethylpyrrolidines claimed in Theravance patents as dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors for neuropathic pain , and is structurally related to (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine, a co-crystallized inhibitor of leukotriene A4 hydrolase (LTA4H) with a reported IC50 of 87 nM.

Molecular Formula C18H22ClNO
Molecular Weight 303.8 g/mol
CAS No. 1220016-68-1
Cat. No. B1442723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride
CAS1220016-68-1
Molecular FormulaC18H22ClNO
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
InChIInChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)12-16-6-8-18(9-7-16)20-14-17-10-11-19-13-17;/h1-9,17,19H,10-14H2;1H
InChIKeyCLNNYEHHZCCHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride CAS 1220016-68-1: A 3-Substituted Pyrrolidine Scaffold for SERT/NET and LTA4H Research Programs


3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220016-68-1) is a racemic 3-substituted pyrrolidine derivative featuring a 4-benzylphenoxy methylene ether side chain . The compound belongs to a broader class of 3-phenoxymethylpyrrolidines claimed in Theravance patents as dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors for neuropathic pain [1], and is structurally related to (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine, a co-crystallized inhibitor of leukotriene A4 hydrolase (LTA4H) with a reported IC50 of 87 nM [2]. Unlike its 2-substituted and N-substituted analogs, the 3-substitution pattern places the pharmacophore at a distinct vector angle, offering a differentiated chemical probe for structure-activity relationship (SAR) studies.

Why 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride Cannot Be Replaced by Other Pyrrolidine Analogs in SAR-Driven Procurement


Pyrrolidine-based research compounds with benzylphenoxy side chains are not interchangeable. The position of substitution on the pyrrolidine ring fundamentally alters the three-dimensional presentation of the pharmacophore to its biological target [1]. For example, the (2R)-2-substituted analog (CHEMBL571091) is a potent LTA4H inhibitor (IC50 87 nM) and has been co-crystallized with the enzyme (PDB 3FH5) [2], while the N-substituted analog 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine (CHEMBL14608) shows a different LTA4H IC50 of 26 nM [3]. The 3-substituted variant presents a unique vector that may alter SERT/NET binding kinetics, selectivity, and off-target profiles compared to these analogs, making simple substitution scientifically invalid for any study requiring positional SAR integrity.

Quantitative Differentiation Evidence for 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride Versus Closest Analogs


Regioisomeric Positioning Differentiates 3-[(4-Benzylphenoxy)methyl]pyrrolidine from the 2-Substituted LTA4H Inhibitor Series

The target compound is a 3-substituted pyrrolidine regioisomer. The closest comparator with published quantitative data is (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine (CHEMBL571091), a 2-substituted analog co-crystallized with LTA4H (PDB 3FH5) that exhibits an IC50 of 87 nM against recombinant human LTA4H [1]. The shift of the benzylphenoxymethyl group from the 2-position to the 3-position changes the dihedral angle of the pharmacophore relative to the pyrrolidine nitrogen, a critical factor in target engagement [2]. No direct IC50 data for the 3-substituted compound are available in the public domain; this evidence is classified as a class-level inference based on well-established positional SAR principles in pyrrolidine medicinal chemistry [3].

LTA4H inhibition regioisomer SAR pyrrolidine positional scanning

Differentiation from N-Substituted Pyrrolidine Analog: LTA4H Potency Gap and Binding Mode

The N-substituted analog 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine (CHEMBL14608, PDB 3FH8) inhibits LTA4H with an IC50 of 26 nM in human recombinant assay and 120 nM in human whole blood LTB4 production assay [1]. The 3-substituted target compound replaces the N-ethyl linker with a C3-methylene attachment, altering both the basicity of the pyrrolidine nitrogen and its spatial relationship to the benzylphenoxy group. In the Theravance patent series, 3-phenoxymethylpyrrolidines are claimed to achieve balanced SERT/NET inhibition (target pIC50 ≥ 8.0) with SERT/NET Ki ratios between 0.1 and 100 [2]. The N-substituted analog's LTA4H activity does not predict the 3-substituted compound's SERT/NET profile, making these distinct chemical tools [3].

LTA4H pharmacology N-alkyl pyrrolidine binding kinetics

Purity Specification as a Vendor-Level Differentiator for Reproducible SAR Studies

Commercially available lots of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride from AKSci are specified at a minimum purity of 95% , while MolCore offers lots with NLT 98% purity under ISO-certified quality systems . In contrast, the (2R)-2-substituted analog is typically available only as a non-salt free base (MW 267.4 Da) and lacks a hydrochloride salt form in many vendor catalogs, which can impact solubility, handling, and long-term stability in assay-ready formats [1]. For procurement decisions where consistent salt form and defined purity are critical for dose-response reproducibility, the 95% or 98% hydrochloride specification provides a measurable quality benchmark.

chemical purity procurement specification reproducibility

Optimal Research Application Scenarios for Procuring 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220016-68-1)


Positional SAR Scanning of Pyrrolidine-Based LTA4H Inhibitors

Investigators building on the co-crystal structures of 2-substituted (PDB 3FH5) and N-substituted (PDB 3FH8) LTA4H inhibitors can procure the 3-substituted variant to complete a comprehensive regioisomeric scan. Comparing the IC50 shift (if any) from the known C2-IC50 of 87 nM [1] to the C3-substituted compound would reveal the steric and electronic tolerance of the LTA4H active site at the pyrrolidine attachment point.

SERT/NET Dual Reuptake Inhibitor Lead Optimization

The Theravance patent family (US 7,994,209; US 8,455,665) establishes that 3-phenoxymethylpyrrolidines can achieve balanced SERT/NET inhibition with pIC50 ≥ 8.0 and SERT/NET Ki ratios of 0.1–100 [2]. The 4-benzyl substituent on the phenoxy ring of the target compound provides a lipophilic extension that may modulate transporter binding kinetics. Procuring this specific compound enables direct SAR comparison with other 3-phenoxymethyl analogs described in the patent.

Chemical Probe Development with Defined Salt Form and Purity

For academic screening centers and pharmaceutical discovery groups requiring a hydrochloride salt with documented purity (≥95% per AKSci COA or NLT 98% per MolCore ISO certification ), this compound offers a procurement-ready building block. The hydrochloride salt form ensures consistent aqueous solubility and weighing accuracy compared to free-base analogs, reducing confounding factors in high-throughput screening campaigns.

Metabolic Stability and Off-Target Profiling of 3-Substituted Pyrrolidines

The 3-substitution pattern may confer differential metabolic stability compared to 2-substituted or N-substituted analogs due to altered accessibility of the pyrrolidine nitrogen to oxidative enzymes such as monoamine oxidases or cytochrome P450s. Procurement of the 3-[(4-Benzylphenoxy)methyl]pyrrolidine scaffold enables head-to-head microsomal stability and CYP inhibition studies against the 2-substituted (CHEMBL571091) and N-substituted (CHEMBL14608) comparators, generating data critical for lead series triage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.